
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as naphthalene derivatives, which have been shown to possess a wide range of biological activities. BML-210 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-tumor properties, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has also been shown to exhibit antioxidant and neuroprotective effects. Several studies have demonstrated that N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can protect neurons from oxidative stress and prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. In addition, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for the development of new drugs.
However, there are also some limitations associated with the use of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide in lab experiments. One of the main limitations is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential side effects of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide and its safety for human use.
Future Directions
There are several future directions for the research on N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide. One of the main areas of focus is the development of new drugs based on the structure of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide. Several studies have demonstrated the potential of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide as a lead compound for the development of new anti-inflammatory and anti-cancer drugs.
In addition, further studies are needed to determine the mechanism of action of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide and its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. The development of new drug delivery systems for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is also an area of active research.
Conclusion:
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for the development of new drugs. Further research is needed to determine its mechanism of action and potential therapeutic applications in other diseases.
Synthesis Methods
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can be synthesized using a multistep process that involves the reaction of 6-bromo-2-naphthol with 2-hydroxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established and has been used to produce N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide in large quantities for research purposes.
Scientific Research Applications
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is its anti-inflammatory properties. Several studies have shown that N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has also been shown to exhibit anti-cancer and anti-tumor properties. Several studies have demonstrated that N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(6-bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,18)13(17)16-12-6-4-9-7-11(15)5-3-10(9)8-12/h3-8,18H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHVOHWTOEQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681986 |
Source


|
| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-72-6 |
Source


|
| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

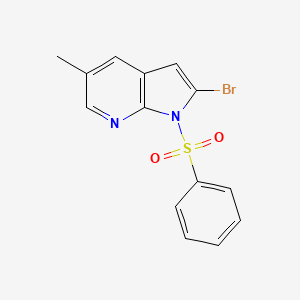

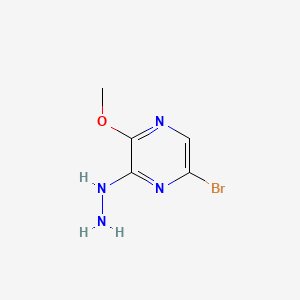
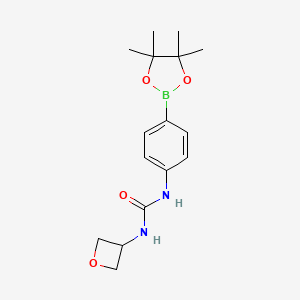
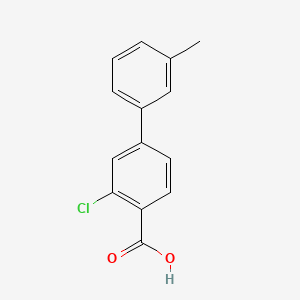
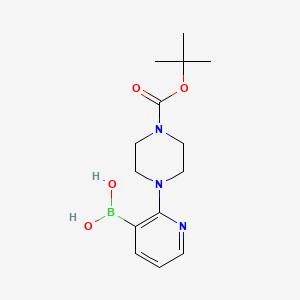
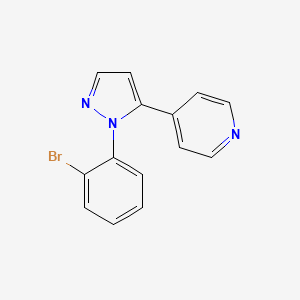
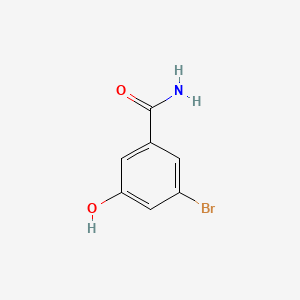


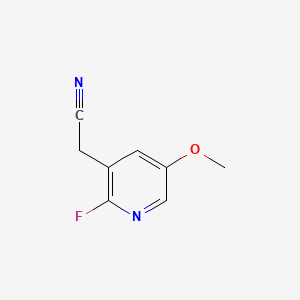

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)
![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)